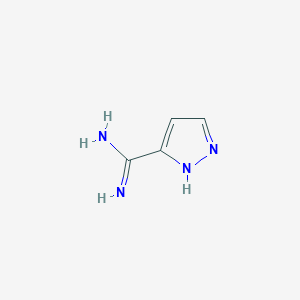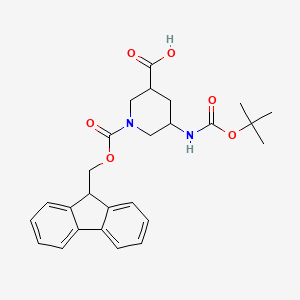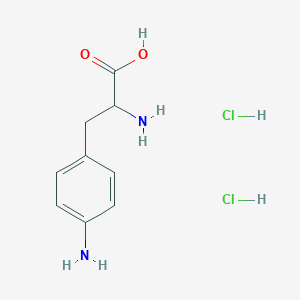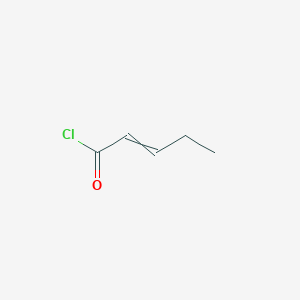![molecular formula C22H16N4O2S B12503884 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B12503884.png)
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields Its structure includes an acenaphthylene moiety fused with a triazine ring, a sulfanyl group, and an acetamide group attached to a methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the acenaphthylene and triazine precursors. These precursors are then subjected to a series of reactions to introduce the sulfanyl and acetamide groups. Common reagents used in these reactions include sulfur-containing compounds, acylating agents, and methoxyphenyl derivatives. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization might be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-{ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism by which 2-{ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE exerts its effects depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(ACENAPHTHO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE: Similar structure but with a different position of the methoxy group.
2-(ACENAPHTHO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL)-N-(3-ACETYLPHENYL)ACETAMIDE: Similar structure but with an acetyl group instead of a methoxy group.
Uniqueness
The unique combination of the acenaphthylene, triazine, sulfanyl, and methoxyphenyl groups in 2-{ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE provides distinct chemical properties and potential applications that may not be present in similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H16N4O2S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaen-13-ylsulfanyl)acetamide |
InChI |
InChI=1S/C22H16N4O2S/c1-28-17-11-3-2-10-16(17)23-18(27)12-29-22-24-20-14-8-4-6-13-7-5-9-15(19(13)14)21(20)25-26-22/h2-11H,12H2,1H3,(H,23,27) |
InChI Key |
YPVHXNDJAUBNJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=CC=CC5=C4C3=CC=C5)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503818.png)
![N-(2,4-difluorophenyl)-2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide](/img/structure/B12503824.png)



![2-[4-(aminomethyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12503840.png)
![N-(9-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}purin-6-yl)benzamide](/img/structure/B12503845.png)

![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12503864.png)


![2-Chloro-5-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B12503882.png)
![Benzenesulfonamide, N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluoro-](/img/structure/B12503889.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503890.png)
